(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid
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Overview
Description
(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, commonly known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant medication. It was first synthesized in 1972 by Eli Lilly and Company and approved by the US Food and Drug Administration (FDA) in 1987. Fluoxetine is a racemic mixture of two enantiomers, (R)-fluoxetine and (S)-fluoxetine, with (R)-fluoxetine being the active enantiomer.
Scientific Research Applications
Cross-Coupling Reactions
One application involves the development of meta-C–H arylation and methylation of phenolic derivatives using a U-shaped template, highlighting its use in organic synthesis for creating complex molecules (Wan et al., 2013).
Optical Activity and Synthesis
Research on the synthesis, resolution, and assignment of absolute configuration of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid derivatives shows its relevance in the synthesis of optically active compounds, demonstrating its utility in creating enantiomerically pure molecules (Drewes et al., 1992).
Stereochemistry in Drug Metabolism
The stereochemistry of the catabolism of DNA bases and certain drugs, including this compound derivatives, has been studied, indicating its importance in understanding drug metabolism and designing drugs with specific stereochemical properties (Gani et al., 1985).
Fluorinated Amino Acids
Another application is seen in the stereoselective synthesis of γ‐Fluorinated α‐Amino Acids using this compound, showcasing its role in the creation of fluorinated amino acids for peptides and proteins with enhanced properties (Laue et al., 2000).
Anticancer Drug Development
Moreover, the compound has been used in the synthesis and structural characterization of anticancer agents, demonstrating its potential in medicinal chemistry for the development of new therapeutics (Basu Baul et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2R)-3-(2-fluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUYNKWOVASPA-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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